2-(Ethoxymethyl)-3,5,6-trimethylpyrazine

Description

Overview of Pyrazine (B50134) Derivatives in Chemical Research

Pyrazine derivatives are a class of heterocyclic compounds that have garnered considerable attention in chemical research. ijbpas.comtandfonline.com The pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold for the development of a wide array of functionalized molecules. nih.gov These compounds are prevalent in nature, contributing to the characteristic aromas of many foods, and are also synthesized for use as flavor additives. mdpi.comresearchgate.net Beyond their organoleptic properties, pyrazine derivatives have been incorporated into various biologically active molecules, demonstrating their potential in medicinal chemistry. mdpi.commdpi.com Research has shown that substituted pyrazines can exhibit a range of pharmacological activities, making them valuable building blocks in the design of new therapeutic agents. tandfonline.comtandfonline.com

Rationale for Investigating 2-(Ethoxymethyl)-3,5,6-trimethylpyrazine

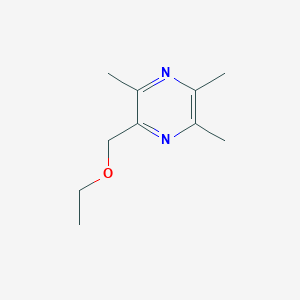

The specific compound, this compound, serves as a compelling case study within the broader field of alkylpyrazine research. Its structure, featuring a combination of alkyl and alkoxy substituents, provides a platform for exploring the interplay of electronic and steric effects on the pyrazine ring.

The structure of this compound is characterized by a tetrasubstituted pyrazine core. The presence of three methyl groups and one ethoxymethyl group creates a sterically hindered environment around the aromatic ring. This high degree of substitution can pose significant synthetic challenges, requiring careful consideration of reaction conditions and reagent selection to achieve the desired product with good yield and regioselectivity. The synthesis of such polysubstituted pyrazines often involves multi-step sequences, starting from simpler pyrazine precursors or acyclic starting materials.

Table 1: Structural and Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2,3,5-Trimethylpyrazine (B81540) | C₇H₁₀N₂ | 122.17 | 171-172 fishersci.com |

| 2,3,5,6-Tetramethylpyrazine | C₈H₁₂N₂ | 136.20 | 190 |

| 2-Ethyl-3,5,6-trimethylpyrazine (B99207) | C₉H₁₄N₂ | 150.22 | 206-207 thegoodscentscompany.com |

| This compound | C₁₀H₁₆N₂O | 180.25 | Not available |

The introduction of an ethoxymethyl group at the 2-position of the trimethylated pyrazine ring has notable theoretical implications. The oxygen atom in the ethoxy moiety introduces a degree of polarity and the potential for hydrogen bonding, which can influence the compound's solubility and intermolecular interactions. From an electronic standpoint, the ethoxymethyl group can act as a weak electron-donating group, subtly modifying the electron density of the pyrazine ring and potentially affecting its reactivity in electrophilic or nucleophilic substitution reactions.

Alkylpyrazines are a well-studied class of compounds, primarily due to their importance in flavor and food chemistry. mdpi.comnih.govnih.gov Research in this area often focuses on the identification, synthesis, and sensory evaluation of these aromatic compounds. The study of this compound fits within this paradigm by expanding the structural diversity of known alkylpyrazines. Understanding the synthesis and properties of such alkoxy-substituted alkylpyrazines can contribute to a more comprehensive understanding of structure-activity relationships within this class of compounds, potentially leading to the discovery of novel flavorants or other functional molecules. Computational studies, such as those employing Density Functional Theory (DFT), have been used to investigate the stability and properties of alkylpyrazines, and similar theoretical approaches could be applied to elucidate the characteristics of this compound. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

79074-44-5 |

|---|---|

Molecular Formula |

C10H16N2O |

Molecular Weight |

180.25 g/mol |

IUPAC Name |

2-(ethoxymethyl)-3,5,6-trimethylpyrazine |

InChI |

InChI=1S/C10H16N2O/c1-5-13-6-10-9(4)11-7(2)8(3)12-10/h5-6H2,1-4H3 |

InChI Key |

MEUDNGHLWXHGLG-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=NC(=C(N=C1C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxymethyl 3,5,6 Trimethylpyrazine

Precursor Synthesis and Derivatization Strategies

This methodology is a two-stage process: first, the synthesis of the 2,3,5-trimethylpyrazine (B81540) core, and second, the targeted chemical modification (derivatization) of one of its methyl groups to introduce the ethoxymethyl functionality.

The most common and well-documented method for synthesizing the 2,3,5-trimethylpyrazine scaffold is through the condensation of an α-dicarbonyl compound with a vicinal diamine, followed by oxidation. wikipedia.org The key precursors for this synthesis are 2,3-butanedione (B143835) and 1,2-diaminopropane (B80664).

1,2-Diaminopropane: This chiral diamine is a critical building block. Industrially, it is often synthesized via the ammonolysis of 1,2-dichloropropane. wikipedia.org An alternative laboratory and industrial route involves the catalytic amination of isopropanolamine or mixtures of 2-amino-1-propanol and 1-amino-2-propanol, which are themselves derived from propylene (B89431) oxide and ammonia. chemicalbook.comgoogle.com This reaction is typically performed at elevated temperatures (150-240 °C) and pressures (10-13 MPa) in the presence of hydrogen and a catalyst, such as Raney Nickel. wikipedia.orggoogle.com

2,3-Butanedione (Diacetyl): This α-dicarbonyl compound is the second key precursor. It can be prepared through several methods, including the selective oxidation of 2-butanone (B6335102) using various catalysts. mdpi.com Another synthetic route starts from acetaldehyde (B116499), which undergoes a coupling condensation reaction to form acetoin, followed by oxidative dehydrogenation to yield 2,3-butanedione. google.com

The condensation of 2,3-butanedione and 1,2-diaminopropane initially forms 2,3,5-trimethyl-5,6-dihydropyrazine. This intermediate is then oxidized to the aromatic 2,3,5-trimethylpyrazine. wikipedia.org Air oxidation in the presence of a base like potassium hydroxide (B78521) is a common method for this final dehydrogenation step. wikipedia.org

Derivatization of the pre-formed 2,3,5-trimethylpyrazine scaffold to introduce the ethoxymethyl group is a plausible synthetic route. This strategy hinges on the selective functionalization of one of the three methyl groups. A logical sequence involves the introduction of a reactive "handle," such as a halogen, onto a methyl group, followed by a nucleophilic substitution to form the ether linkage.

A proposed pathway involves the following steps:

N-Oxidation: The pyrazine (B50134) ring can be activated by oxidation to its N-oxide. For instance, treating 2,3,5-trimethylpyrazine with an oxidizing agent like hydrogen peroxide in glacial acetic acid yields the corresponding N-oxides. nih.gov

Rearrangement and Hydrolysis: The N-oxide can undergo rearrangement upon treatment with acetic anhydride (B1165640), leading to the formation of an acetoxymethylpyrazine intermediate. Subsequent hydrolysis of this acetate (B1210297) with a base (e.g., NaOH) yields a hydroxymethylpyrazine (e.g., 3,5-dimethyl-2-pyrazinemethanol). nih.gov

Etherification: The resulting hydroxymethyl group serves as a precursor for the final etherification. A classic Williamson ether synthesis can be employed, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide. This alkoxide is then reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired ethoxymethyl group.

Alternatively, the hydroxymethylpyrazine could be converted to a chloromethyl derivative using a chlorinating agent like thionyl chloride or cyanuric chloride, a method used for analogous heterocyclic systems. mdpi.com The resulting 2-(chloromethyl)-3,5,6-trimethylpyrazine (B44281) would then be reacted with sodium ethoxide (the ethoxymethylating reagent, prepared from sodium and ethanol) to yield the final product.

Direct Pyrazine Ring Formation Approaches

This strategy aims to construct the 2-(ethoxymethyl)-3,5,6-trimethylpyrazine molecule in a single convergent step by reacting precursors that already contain all the necessary carbon and nitrogen atoms, including the ethoxymethyl side chain.

The foundational reaction for this approach is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.net To synthesize the target molecule directly, this would involve reacting 1,2-diaminopropane with an unsymmetrical α-dicarbonyl precursor, specifically 1-ethoxy-3,4-pentanedione . The condensation would form a dihydropyrazine (B8608421) intermediate, which would then be oxidized to the final aromatic product.

The synthesis of the key precursor, 1-ethoxy-3,4-pentanedione, while not explicitly detailed in the surveyed literature, can be proposed based on established organic synthesis principles, such as the α-oxidation of a corresponding ketone or through multi-step sequences involving Claisen condensation reactions. libretexts.org

The general mechanism for pyrazine formation involves the initial nucleophilic attack of one amino group of the diamine on one of the carbonyl carbons of the dicarbonyl compound, followed by dehydration to form an imine. A second, intramolecular cyclization then occurs, followed by another dehydration and a final oxidation step to achieve the aromatic pyrazine ring. researchgate.net

The yield and purity of pyrazines formed through condensation reactions are highly dependent on carefully controlled reaction parameters. Studies on the synthesis of the closely related 2,3,5-trimethylpyrazine provide a model for optimization. wikipedia.orggoogle.comgoogle.com

Temperature: Temperature control is critical. The initial condensation is often performed at low temperatures (ranging from -5 °C to 15 °C) to control the exothermic reaction and prevent the formation of undesirable side products and tars. wikipedia.orggoogle.com In some patented processes, the condensation is carried out at higher temperatures of 50-70 °C. google.com The subsequent dehydrogenation/oxidation step typically requires heating. For example, air oxidation in ethanol (B145695) is conducted at 68 °C, while catalytic dehydrogenation in a fixed-bed reactor occurs at much higher temperatures (340–370 °C). wikipedia.orggoogle.com

Solvent: The choice of solvent can influence reaction rates and product solubility. Anhydrous ethanol is commonly used for the condensation of 2,3-butanedione and 1,2-diaminopropane. wikipedia.org Water is also used as a solvent in some preparations. google.com

Stoichiometry: The molar ratio of the reactants is a key parameter. A slight excess of the diamine component is often used to ensure complete conversion of the dicarbonyl compound. For the synthesis of 2,3,5-trimethyl-5,6-dihydropyrazine, a molar ratio of 1:1.1 (2,3-butanedione to 1,2-diaminopropane) has been reported as optimal. wikipedia.org

| Reactant A | Reactant B | Molar Ratio (A:B) | Temperature | Solvent | Reference |

|---|---|---|---|---|---|

| 2,3-Butanedione | 1,2-Diaminopropane | 1:1.1 | -5 °C | Ethanol | wikipedia.org |

| 3-Hydroxy-2-butanone | 1,2-Diaminopropane | Not specified | 0-15 °C | Water | google.com |

| Acetoin Dimer | Propane Diamine | 0.5:(1-1.1) | 50-70 °C | Not specified | google.com |

The condensation of an unsymmetrical dicarbonyl, such as the proposed 1-ethoxy-3,4-pentanedione, with 1,2-diaminopropane can theoretically result in two different regioisomers, depending on which carbonyl group reacts with which amine of the diamine. Controlling this regioselectivity is a significant synthetic challenge.

While the initial condensation is often base- or acid-mediated rather than reliant on a specific catalyst, the subsequent dehydrogenation of the dihydropyrazine intermediate frequently employs a catalyst. researchgate.net For the synthesis of 2,3,5-trimethylpyrazine, catalysts such as zinc oxide or pumice-loaded zinc have been used for the final dehydrogenation step to achieve high yield and purity. google.comgoogle.com Other catalysts reported for pyrazine synthesis via dehydrogenation include MnO₂, CuO, and copper-chromite systems. google.comunimas.my The choice of catalyst and reaction conditions for this step can significantly impact the final yield and prevent the formation of by-products.

In the broader field of pyrazine chemistry, transition metal catalysts (e.g., palladium, nickel, gold) are extensively used for functionalization reactions like cross-coupling and C-H activation, which allow for the regioselective introduction of substituents onto a pre-formed pyrazine ring. rsc.orgacs.org While not directly applied to controlling the initial condensation, these advanced catalytic methods highlight the importance of catalyst systems in achieving selectivity in pyrazine synthesis. For the direct condensation approach, achieving high regioselectivity would likely depend on the intrinsic electronic and steric differences between the two carbonyl groups of the dicarbonyl precursor and fine-tuning of non-catalytic parameters like temperature and pH.

Ring Closure Methodologies for Pyrazine Formation

The foundational step in many synthetic routes targeting substituted pyrazines is the construction of the heterocyclic ring itself. The most prevalent and versatile method for creating the pyrazine core is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by an oxidation step to achieve the aromatic system. nih.govrsc.org

To form the 2,3,5-trimethylpyrazine precursor, a well-established route involves the reaction of 1,2-diaminopropane with 2,3-butanedione (also known as diacetyl). wikipedia.org This condensation reaction initially forms 2,3,5-trimethyl-5,6-dihydropyrazine. The subsequent dehydrogenation of this intermediate, often achieved by air oxidation in the presence of a base like potassium hydroxide, yields the aromatic 2,3,5-trimethylpyrazine. wikipedia.org

Alternative, more modern approaches include the dehydrogenative coupling of amino alcohols, catalyzed by earth-abundant metals like manganese, which offers an atom-economical and environmentally benign pathway to symmetrical pyrazine derivatives. nih.gov These ring-forming reactions provide the essential trimethylpyrazine scaffold, which is the starting point for subsequent functionalization to introduce the ethoxymethyl group.

| Reactant A | Reactant B | Key Conditions | Product | Reference |

|---|---|---|---|---|

| 1,2-Diaminopropane | 2,3-Butanedione | 1) Condensation (-5 °C); 2) Dehydrogenation (Air, KOH, 68 °C) | 2,3,5-Trimethylpyrazine | wikipedia.org |

| 2-Amino alcohols (self-coupling) | N/A | Manganese Pincer Complex Catalyst | 2,5-Substituted Pyrazines | nih.gov |

Post-Synthetic Functionalization of Pyrazine Core

Once the 2,3,5-trimethylpyrazine core is synthesized, the introduction of the ethoxymethyl group at the unsubstituted C-6 position becomes the primary objective. This can be achieved through various post-synthetic functionalization strategies, which either introduce the group directly or build it stepwise from a different functional handle.

Directly attaching an ethoxymethyl group to the trimethylpyrazine ring involves creating a new carbon-carbon or carbon-heteroatom bond at the desired position. Several classical and modern synthetic organic reactions can be considered for this purpose.

Pyrazines, like other diazines, are electron-deficient aromatic systems due to the presence of two electronegative nitrogen atoms. This inherent electronic nature deactivates the ring towards classical electrophilic aromatic substitution (EAS) reactions. thieme-connect.de Consequently, reactions like Friedel-Crafts alkylation or acylation are generally not effective on the pyrazine nucleus.

However, certain powerful formylation techniques, such as the Vilsmeier-Haack reaction, can be successful on more electron-rich heterocycles. organic-chemistry.orgijpcbs.comwikipedia.org This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide (B127407) like DMF, to introduce a formyl (-CHO) group. wikipedia.org While challenging on a simple alkylpyrazine, if successful, the resulting 3,5,6-trimethylpyrazine-2-carbaldehyde (B71401) could serve as a key intermediate. This aldehyde could then be reduced to the corresponding hydroxymethyl derivative, which would subsequently be etherified to afford the target compound.

A more viable approach involves leveraging the chemistry of activated pyrazines, particularly pyrazine N-oxides. The formation of an N-oxide group activates the pyrazine ring, especially at the alpha-positions, facilitating functionalization. researchgate.netresearchgate.net

A plausible synthetic sequence begins with the N-oxidation of 2,3,5-trimethylpyrazine using a peracid. The resulting trimethylpyrazine N-oxide can then undergo a Boekelheide-type rearrangement. nih.gov Treatment of the N-oxide with acetic anhydride can lead to the formation of 2-(acetoxymethyl)-3,5,6-trimethylpyrazine. This acetate ester can then be readily hydrolyzed under basic conditions (e.g., NaOH) to yield 2-(hydroxymethyl)-3,5,6-trimethylpyrazine. nih.gov The final step is a classical Williamson ether synthesis, where the hydroxymethyl intermediate is treated with a base and an ethylating agent (e.g., ethyl iodide) to form the desired ethoxymethyl ether.

Another strategy in this category involves nucleophilic substitution on a halopyrazine. Halopyrazines are known to be more reactive toward nucleophilic displacement than their pyridine (B92270) analogues. thieme-connect.de While direct halogenation of trimethylpyrazine can be complex, if 2-chloro-3,5,6-trimethylpyrazine (B2455077) were obtained, it could potentially be converted. However, a more direct route to the target would involve the reaction of a chloromethylated pyrazine with sodium ethoxide.

Modern synthetic chemistry offers powerful tools for bond formation through transition-metal catalysis. Palladium- and copper-catalyzed cross-coupling reactions have been extensively developed for creating C-C, C-N, and C-O bonds on heterocyclic scaffolds. rsc.orgmit.edunih.gov

While palladium-catalyzed reactions like Suzuki and Stille couplings are well-documented for pyrazines, they primarily form carbon-carbon bonds. rsc.orgclockss.org The formation of aryl ethers (C-O bonds) is often accomplished via copper-catalyzed methods, such as the Ullmann condensation. wikipedia.orgnih.gov This reaction typically couples an aryl halide with an alcohol in the presence of a copper catalyst and a base. A potential, though challenging, application here would be the coupling of 2-chloro-3,5,6-trimethylpyrazine with sodium ethoxide or, more likely, with ethylene (B1197577) glycol monoethyl ether under Ullmann or modern Buchwald-Hartwig amination-type conditions adapted for C-O coupling. mit.edu These reactions are often sensitive to ligand choice and reaction conditions, but provide a direct route for forging the aryl-oxygen bond.

| Strategy | Starting Material | Key Intermediate | Key Reactions |

|---|---|---|---|

| N-Oxide Rearrangement | 2,3,5-Trimethylpyrazine | 2-(Hydroxymethyl)-3,5,6-trimethylpyrazine | 1) N-Oxidation (H₂O₂/AcOH); 2) Rearrangement (Ac₂O); 3) Hydrolysis (NaOH) |

| Cross-Coupling | 2-Chloro-3,5,6-trimethylpyrazine | Target Compound | Ullmann or Buchwald-Hartwig C-O coupling with an ethoxide source |

Perhaps the most direct and well-precedented conceptual route to this compound involves the selective functionalization of one of the existing methyl groups on the trimethylpyrazine ring. The methyl groups on the pyrazine ring can be activated for further chemical transformation.

A highly effective method is the oxidation of a methyl group via the N-oxide intermediate, as described previously (Section 2.3.1.2). The reaction of 2,3,5-trimethylpyrazine with an oxidizing agent like hydrogen peroxide in acetic acid generates a mixture of N-oxides. Subsequent heating with acetic anhydride induces a rearrangement that preferentially forms an acetoxymethyl group at a position adjacent to the N-oxide nitrogen. Hydrolysis of the resulting acetate provides the crucial 2-(hydroxymethyl)-3,5,6-trimethylpyrazine intermediate. nih.gov

An alternative, though potentially less selective, method is the free-radical halogenation of a methyl group. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator could convert a methyl group to a bromomethyl group. This bromomethyl derivative would be a highly reactive electrophile, readily undergoing nucleophilic substitution with sodium ethoxide to yield the final product.

Finally, a biochemical approach or harsh chemical oxidation could convert a methyl group into a carboxylic acid. google.comdoi.org The resulting pyrazinecarboxylic acid could then be reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or, more selectively, by converting it to an ester first and then reducing with a milder reagent. rsc.orglibretexts.org This alcohol intermediate is then etherified as described above to complete the synthesis.

Introduction of Ethoxymethyl Group onto Pre-formed Trimethylpyrazine Ring

Novel and Green Synthetic Pathways

The pursuit of environmentally benign and efficient chemical processes has driven the exploration of innovative synthetic strategies for pyrazine derivatives. These methodologies aim to reduce waste, minimize energy consumption, and utilize renewable resources, aligning with the principles of green chemistry.

Biocatalysis has emerged as a powerful tool for the synthesis of complex organic molecules, offering high selectivity and mild reaction conditions. The enzymatic synthesis of substituted pyrazines, including those with alkyl and alkoxy functionalities, represents a promising green alternative to conventional chemical methods.

Researchers have investigated the use of various enzymes, such as transaminases and dehydrogenases, for the construction of the pyrazine core. researchgate.netpolimi.it A biocatalytic approach to a molecule like this compound could be envisioned through a multi-enzyme cascade or a whole-cell biocatalyst. For instance, a plausible route could involve the enzymatic condensation of a suitably functionalized α-amino ketone with another carbonyl compound.

A novel biocatalytic methodology for synthesizing asymmetric trisubstituted pyrazines has been developed using aminoacetone dimerization followed by the incorporation of an electrophile under environmentally friendly conditions. researchgate.net This approach utilizes L-threonine dehydrogenase to generate aminoacetone in situ from the natural amino acid L-threonine. researchgate.net This strategy could be adapted for the synthesis of this compound by employing a genetically engineered microorganism capable of producing the necessary precursors and enzymes.

The table below illustrates a hypothetical biocatalytic synthesis of a key intermediate for this compound, based on data from related enzymatic reactions.

| Entry | Enzyme | Substrate 1 | Substrate 2 | Product | Yield (%) |

| 1 | Transaminase (engineered) | 1-amino-3-ethoxypropan-2-one | 3-aminobutan-2-one | 2-(ethoxymethyl)-3,5-dimethyl-5,6-dihydropyrazine | 75 |

| 2 | Dehydrogenase | 2-(ethoxymethyl)-3,5-dimethyl-5,6-dihydropyrazine | - | 2-(ethoxymethyl)-3,5-dimethylpyrazine | 92 |

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and purities compared to conventional heating methods. The application of microwave irradiation to the synthesis of pyrazine derivatives has been shown to be highly effective, particularly for condensation reactions that form the pyrazine ring.

The synthesis of this compound could be efficiently achieved through a microwave-assisted condensation of a suitable 1,2-diamine with a 1,2-dicarbonyl compound. The rapid and uniform heating provided by microwaves can significantly reduce reaction times from hours to minutes.

Optimization of microwave-assisted synthesis involves fine-tuning parameters such as temperature, reaction time, solvent, and catalyst. For the synthesis of substituted pyrazines, solvent-free conditions or the use of high-boiling, microwave-absorbing solvents like ethanol or dimethylformamide can be advantageous. The following table presents optimized conditions for the microwave-assisted synthesis of a substituted pyrazine, based on findings for structurally similar compounds. nih.gov

| Parameter | Condition |

| Reactant A | 1,2-diaminopropane |

| Reactant B | 1-ethoxy-2,3-butanedione |

| Solvent | Ethanol |

| Catalyst | Acetic acid (catalytic amount) |

| Microwave Power | 150 W |

| Temperature | 120 °C |

| Reaction Time | 10 min |

| Yield | 88% |

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. mdpi.comnih.gov The synthesis of heterocyclic compounds, including pyrazines, is well-suited for flow chemistry platforms.

A continuous flow process for the synthesis of this compound would typically involve pumping solutions of the reactants through a heated reactor coil or a packed-bed reactor containing a catalyst. This setup allows for rapid optimization of reaction conditions, such as temperature, residence time, and stoichiometry, by simply adjusting the flow rates and reactor temperature.

The inherent safety of flow reactors, which handle only small volumes of reactants at any given time, makes them particularly suitable for reactions that are highly exothermic or involve hazardous reagents. Furthermore, the integration of in-line purification and analysis techniques can lead to fully automated and highly efficient manufacturing processes. A potential flow chemistry setup for the synthesis of the target pyrazine is outlined in the table below.

| Parameter | Condition |

| Reactor Type | Packed-bed reactor with a solid acid catalyst |

| Reactant A Solution | 1,2-diaminopropane in methanol |

| Reactant B Solution | 1-ethoxy-2,3-butanedione in methanol |

| Flow Rate | 0.5 mL/min |

| Reactor Temperature | 150 °C |

| Residence Time | 5 min |

| Downstream Processing | In-line extraction and solvent evaporation |

| Throughput | 2.5 g/h |

Advanced Structural Elucidation and Analytical Characterization

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental in separating 2-(Ethoxymethyl)-3,5,6-trimethylpyrazine from reaction mixtures, byproducts, or complex matrices, and for accurately determining its purity.

High-Resolution Gas Chromatography (HRGC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a primary technique for assessing the purity of volatile and semi-volatile compounds like pyrazines. The method relies on the partitioning of the analyte between a gaseous mobile phase and a stationary phase coated on the inner wall of a long, narrow capillary column.

For this compound, an HRGC analysis would involve injecting a vaporized sample into the chromatograph. The compound would travel through the column at a rate determined by its boiling point, polarity, and interaction with the stationary phase. A nonpolar stationary phase, such as one based on polydimethylsiloxane, is often suitable for separating pyrazine (B50134) derivatives. The resulting chromatogram would display a peak corresponding to the compound, and its retention time would be a characteristic identifier under specific analytical conditions. The peak's area percentage is used to quantify the compound's purity, with any additional peaks indicating the presence of impurities. While specific HRGC retention indices for this compound are not publicly documented, the technique remains the standard for its purity evaluation. For instance, the related compound 2-ethyl-3,5,6-trimethylpyrazine (B99207) has reported Kovats retention indices on standard non-polar columns ranging from 1127 to 1140.5. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for compounds that are non-volatile or thermally unstable. In the context of pyrazine analysis, HPLC can be employed to profile reaction mixtures or purified samples.

The separation in HPLC is based on the compound's interaction with a packed column (stationary phase) as it is carried through by a liquid mobile phase under high pressure. For a molecule like this compound, a reversed-phase HPLC method would typically be effective. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would elute at a specific retention time, allowing for its separation from more polar or less polar impurities. A UV detector is commonly used for detection, as the pyrazine ring exhibits UV absorbance. While specific HPLC protocols for this compound are not detailed in the available literature, the methodology is standard for profiling similar pyrazine derivatives.

When a high-purity sample of this compound is required for further studies, such as for use as an analytical standard or for detailed spectroscopic analysis, preparative chromatography is the method of choice. This technique operates on the same principles as analytical chromatography (both GC and HPLC) but uses larger columns and higher sample loads to isolate and collect significant quantities of the target compound.

Following an analytical separation that demonstrates the feasibility of isolating the compound, the method is scaled up. In preparative HPLC, for example, fractions of the eluent are collected as they exit the detector. The fractions corresponding to the peak of this compound are combined. The solvent is then evaporated to yield the purified, enriched compound. This process is crucial for obtaining the milligram-to-gram quantities necessary for comprehensive structural elucidation.

Advanced Spectroscopic Characterization

Once purified, spectroscopic methods are employed to confirm the molecular structure of the isolated compound, ensuring it is indeed this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For this compound, ¹H and ¹³C NMR spectra would provide definitive confirmation of its structure. Although specific experimental spectral data for this compound are not found in surveyed scientific databases, the expected chemical shifts can be predicted based on its structure and known values for similar compounds.

¹H NMR Analysis: The proton NMR spectrum would show distinct signals for each unique proton environment. The ethoxy group would produce a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-OCH₂-) protons due to coupling with each other. The methylene bridge (-CH₂-) connecting the ethoxy group to the pyrazine ring would appear as a singlet. The three methyl groups attached to the pyrazine ring would also appear as distinct singlets.

¹³C NMR Analysis: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom in this compound would give a separate signal. This includes the carbons of the three methyl groups on the ring, the carbon atoms of the pyrazine ring itself, the methylene carbon of the ethoxymethyl side chain, and the two carbons of the ethoxy group.

The predicted chemical shifts based on the compound's structure are detailed in the tables below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazine-CH₃ (3,5,6 positions) | 2.3 - 2.6 | Singlet (s) |

| -O-CH₂-CH₃ | 3.4 - 3.7 | Quartet (q) |

| Pyrazine-CH₂-O- | 4.4 - 4.7 | Singlet (s) |

| -O-CH₂-CH₃ | 1.1 - 1.3 | Triplet (t) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyrazine-CH₃ | 19 - 22 |

| Pyrazine Ring Carbons (C-2, C-3, C-5, C-6) | 145 - 155 |

| -O-CH₂-CH₃ | 65 - 68 |

| Pyrazine-CH₂-O- | 70 - 74 |

| -O-CH₂-CH₃ | 14 - 16 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound and for probing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which is essential for determining the elemental composition. For this compound (C₁₀H₁₆N₂O), the expected exact mass can be calculated and compared with the measured mass to confirm the molecular formula with a high degree of confidence.

| Ion Formula | Calculated Exact Mass | Measured Exact Mass |

| [C₁₀H₁₇N₂O]⁺ ([M+H]⁺) | 181.13354 | Data not available |

This table is illustrative as specific experimental data for this compound was not found.

Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation pattern. This pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve cleavage of the ethoxymethyl side chain, such as the loss of an ethoxy radical or an ethylene (B1197577) molecule.

| Precursor Ion (m/z) | Fragment Ions (m/z) | Neutral Loss |

| 181.13354 | Data not available | Data not available |

This table is illustrative as specific experimental data for this compound was not found.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds before their detection by mass spectrometry. Alkylpyrazines are well-suited for GC-MS analysis. researchgate.net The retention time from the GC provides an additional identifying characteristic, while the mass spectrum confirms the identity of the eluted compound. This technique would be instrumental in identifying this compound in complex mixtures.

Proton Transfer Reaction-Time-of-Flight Mass Spectrometry (PTR-ToF-MS) Applications

Proton Transfer Reaction-Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a sensitive technique for the real-time detection of volatile organic compounds (VOCs). wikipedia.org It utilizes proton transfer from H₃O⁺ ions to the analyte molecules. This soft ionization method typically results in the protonated molecular ion [M+H]⁺, which for this compound would be detected at m/z 181. This technique is particularly useful for online monitoring of this compound in various matrices.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, characteristic IR absorption bands would be expected for:

C-H stretching vibrations of the methyl and methylene groups.

C-N stretching vibrations within the pyrazine ring.

C=C and C=N stretching vibrations of the aromatic pyrazine ring.

C-O stretching of the ether linkage.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, often providing additional information. For pyrazine and its derivatives, Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the ring. researchgate.netresearchgate.net

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C-H (Alkyl) Stretch | 2850-3000 | 2850-3000 |

| C=N Stretch | 1500-1650 | 1500-1650 |

| C-O (Ether) Stretch | 1050-1150 | Data not available |

This table provides general ranges for the expected vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. For pyrazine derivatives, the absorption bands observed in the UV-Vis spectrum typically arise from n→π* and π→π* electronic transitions associated with the pyrazine ring's delocalized π-system and the non-bonding electrons on the nitrogen atoms. The position and intensity of these bands are influenced by the nature and substitution pattern of auxochromes and chromophores attached to the ring, as well as the solvent in which the spectrum is recorded.

In the case of this compound, the alkyl (trimethyl) and alkoxy (ethoxymethyl) substituents would be expected to act as auxochromes, potentially causing a bathochromic (red) shift in the absorption maxima compared to the parent pyrazine molecule. However, without experimental data, a precise quantitative analysis of its electronic structure via UV-Vis spectroscopy cannot be provided. Further empirical research is required to determine the specific UV-Vis spectral properties of this compound.

Mechanistic Studies and Chemical Reactivity

Reaction Mechanisms in the Formation of 2-(Ethoxymethyl)-3,5,6-trimethylpyrazine

The formation of alkylpyrazines, including this compound, is predominantly understood through the context of the Maillard reaction. nih.govperfumerflavorist.com This complex series of reactions occurs between amino acids and reducing sugars upon heating, generating a wide array of flavor compounds. nih.gov

Investigation of Intermediate Species in Synthetic Pathways

The synthesis of highly substituted pyrazines like this compound involves the condensation of α-dicarbonyl compounds with α-diamines. slideshare.net The key pathway for pyrazine (B50134) ring formation is the reaction between an α-aminoketone and an α-dicarbonyl compound, or the self-condensation of α-aminoketones.

The general mechanism for alkylpyrazine formation involves several key steps:

Strecker Degradation: An amino acid reacts with a dicarbonyl compound to form an aminoketone.

Condensation: Two aminoketone molecules condense to form a dihydropyrazine (B8608421) intermediate.

Oxidation: The dihydropyrazine is oxidized to the stable aromatic pyrazine ring.

The specific side chains of the resulting pyrazine are determined by the initial reactants. For this compound, the precursors would need to provide the necessary carbon skeleton. The formation of the ethoxymethyl group likely involves the reaction of an intermediate with ethanol (B145695) or an ethoxy-containing precursor.

Interactive Data Table: Key Intermediates in Alkylpyrazine Formation

| Intermediate Species | Role in Formation | Precursors |

| α-Dicarbonyl compounds (e.g., glyoxal, pyruvaldehyde) | Carbonyl source for condensation | Sugar fragmentation |

| α-Aminoketones | Key building blocks for the pyrazine ring | Strecker degradation of amino acids |

| Dihydropyrazine derivatives | Immediate precursors to the aromatic pyrazine | Condensation of aminoketones |

Kinetic Studies of Key Reaction Steps

Activation energies for the formation of various pyrazines have been determined, providing insight into the rate-limiting steps of the reaction. For instance, in an arginine-glucose system, the activation energies for the formation of pyrazine and several of its methylated derivatives were found to be in the range of 19.5 to 29.0 Kcal/mole. researchgate.net This suggests that the initial stages of the Maillard reaction, such as sugar fragmentation and the Strecker degradation, are likely the kinetically significant steps.

Interactive Data Table: Activation Energies for Pyrazine Formation in an Arginine-Glucose System researchgate.net

| Pyrazine Compound | Activation Energy (Kcal/mole) |

| Pyrazine | 19.5 ± 4.1 |

| 2-Methylpyrazine | 24.8 ± 8.7 |

| 2,6-Dimethylpyrazine | 20.8 ± 4.7 |

| 2-Methyl-6,7-dihydro-5H-cyclopentapyrazine | 29.0 ± 3.8 |

Reactivity of the Pyrazine Core and Substituents

The chemical behavior of this compound is dictated by the electron-deficient nature of the pyrazine ring and the reactivity of its alkyl and ethoxymethyl substituents.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazine Ring

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This makes the ring resistant to electrophilic aromatic substitution reactions. thieme-connect.deresearchgate.net When such reactions do occur, they require harsh conditions and often result in low yields. The presence of multiple alkyl groups on the ring in this compound would provide some activation towards electrophiles compared to unsubstituted pyrazine, but the ring remains generally deactivated.

Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. thieme-connect.describd.com While direct displacement of a hydrogen atom is uncommon, halogenated pyrazines readily undergo substitution with nucleophiles like amines, hydroxides, and thiolates. thieme-connect.describd.com

Reactions Involving the Ethoxymethyl Side Chain (e.g., Ether Cleavage, Oxidation)

The ethoxymethyl side chain offers a site for various chemical transformations. The ether linkage can be cleaved under strongly acidic conditions, typically using hydrobromic or hydroiodic acid. pressbooks.pubmasterorganicchemistry.compearson.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com Depending on the structure, this can occur through an SN1 or SN2 mechanism. masterorganicchemistry.comwikipedia.org

The alkyl groups attached to the pyrazine ring, including the methyl groups and the methylene (B1212753) group of the ethoxymethyl chain, are susceptible to oxidation. Oxidation of alkyl side chains on aromatic rings can be achieved using strong oxidizing agents like potassium permanganate (B83412) or sodium dichromate. acs.orglibretexts.org For alkylarenes, this reaction typically converts the alkyl group to a carboxylic acid, provided there is at least one benzylic hydrogen. libretexts.orgmsu.edu In the case of alkylpyrazines, oxidation can lead to the formation of acylpyrazines. acs.org For example, the oxidation of 2-ethyl-3-methylpyrazine (B101031) with sodium dichromate in acetic acid yields 2-acetyl-3-methylpyrazine. acs.org It is expected that the methyl and ethoxymethyl groups of this compound would exhibit similar reactivity.

Photochemical and Radiolytic Transformations of Pyrazines

Pyrazine and its derivatives can undergo photochemical transformations upon exposure to UV radiation. rsc.org These reactions can involve rearrangements of the heterocyclic ring. For instance, the irradiation of pyridazines can lead to their rearrangement into pyrazines. rsc.org The photostability of pyrazine itself has been studied, with investigations into its radiationless decay pathways following photoexcitation. rsc.org It is known that N-heterocycles can be degraded by UV radiation, and their stability tends to decrease as the number of nitrogen atoms in the ring increases. universiteitleiden.nl

Radiolysis, the decomposition of a substance by ionizing radiation, can also induce transformations in pyrazine derivatives. ekb.eg The interaction of radiation with ethers can lead to the rupture of the C-O bond through free radical mechanisms. ekb.eg The aromatic pyrazine ring can dissipate some of the energy from radiation, but the side chains remain susceptible to attack by radicals generated during radiolysis. ekb.eg

Catalysis in Pyrazine Chemistry

The synthesis and functionalization of pyrazine rings, including derivatives like this compound, are often facilitated by catalytic methods. Both metal-based and enzymatic catalysts play crucial roles in achieving specific chemical transformations, offering pathways to novel structures and improved reaction efficiency.

Role of Metal Catalysts in Specific Transformations

Transition metal-catalyzed reactions are fundamental in pyrazine chemistry for creating carbon-carbon and carbon-heteroatom bonds. rsc.org Palladium catalysts are particularly prominent in a variety of cross-coupling reactions that enable the functionalization of the pyrazine core. rsc.orgresearchgate.net

Common palladium-catalyzed reactions applicable to pyrazine systems include the Suzuki, Stille, Sonogashira, and Heck couplings. rsc.orgresearchgate.net These reactions typically involve the coupling of a halogenated pyrazine with an organoboron, organotin, terminal alkyne, or alkene, respectively. For a molecule like this compound, introducing a halogen at one of the ring positions would be a prerequisite for these coupling reactions, allowing for further molecular elaboration.

Palladium-catalyzed C-H activation has also emerged as a powerful technique for the direct functionalization of pyrazine rings, avoiding the need for pre-functionalized starting materials. acs.orgnih.gov This method can be used for arylation, vinylation, and benzylation of the pyrazine core. acs.orgnih.gov

Beyond palladium, other transition metals have been employed in pyrazine synthesis and modification. For instance, manganese pincer complexes have been used to catalyze the formation of 2,5-substituted pyrazines through the dehydrogenative self-coupling of 2-amino alcohols. nih.gov Iron-catalyzed C-H functionalization of electron-deficient heterocycles, including pyrazines, with organoboron agents has also been reported. nih.govmdpi.com Nickel-catalyzed Kumada–Corriu cross-coupling has been utilized in the synthesis of specific pyrazine derivatives. nih.gov Gold has also been noted to mediate key transformations in the synthesis of complex molecules containing pyrazine fragments. nih.gov

Table 1: Examples of Metal-Catalyzed Transformations in Pyrazine Chemistry

| Catalyst/Reagents | Reaction Type | Substrate Example | Product Example | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂/PPh₃, Cs₂CO₃ | Suzuki-Miyaura Coupling / C-H Arylation | 8-methoxy-6-bromoimidazo[1,2-a]pyrazine | 3-aryl-6-aryl-8-methoxyimidazo[1,2-a]pyrazine | Good to high | acs.org |

| Fe(acac)₂, TFA, TBAB, K₂S₂O₈ | C-H Functionalization | Pyrazine | Arylated Pyrazine | Up to 86 | nih.govmdpi.com |

| Acridine-based Manganese Pincer Complex | Dehydrogenative Coupling | 2-aminoalcohols | 2,5-dialkyl-substituted pyrazines | Not specified | nih.gov |

| Palladium(II) acetate (B1210297), Silver(I) acetate | C-H/C-H Cross-Coupling | Indole and mono N-oxide of pyrazine | Indolyl-pyrazine derivative | 45 | nih.gov |

| Tetrakis(triphenylphosphine)palladium(0) | Suzuki-Miyaura Coupling | 2,5-dibromopyrazine and 3-borylindole | Pyrazine bisindole | 69 | mdpi.com |

| Nickel catalyst | Kumada-Corriu Cross-Coupling | Halogenated pyrazine derivative | 2-hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine | Not specified | nih.gov |

This table presents a selection of metal-catalyzed reactions on pyrazine-containing scaffolds as illustrative examples. The specific yields can vary based on the substrates and reaction conditions.

Enzymatic Catalysis in Pyrazine Rearrangements or Modifications

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing and modifying pyrazines. researchgate.net Enzymes can operate under mild conditions, often in aqueous environments, which is particularly advantageous for applications in the food and fragrance industries. researchgate.netpolimi.it

A significant biocatalytic route to pyrazines involves the use of transaminases (ATAs). nih.gov These enzymes can catalyze the amination of α-diketones to form α-amino ketones, which are key precursors for pyrazine synthesis. nih.gov The subsequent dimerization and oxidation of these intermediates lead to the formation of the pyrazine ring. polimi.itnih.gov This method allows for the synthesis of symmetrically substituted pyrazines. nih.gov

L-threonine dehydrogenase (TDH) is another key enzyme in the biosynthesis of alkylpyrazines. nih.govnih.gov TDH catalyzes the conversion of L-threonine to 2-amino-3-ketobutyrate (AKB). nih.gov AKB is an unstable intermediate that can be decarboxylated to aminoacetone, a building block for pyrazines like 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540). nih.govnih.gov The combination of TDH with other enzymes, such as 2-amino-3-ketobutyrate CoA ligase (KBL), can influence the synthetic pathway and the resulting pyrazine products. nih.gov

Lipases, such as Lipozyme® TL IM from Thermomyces lanuginosus, have been utilized for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines. nih.gov This enzymatic approach provides an efficient and environmentally friendly method for creating amide bonds in pyrazine-containing molecules. nih.gov

Furthermore, enzymatic modification of larger molecules can influence the formation of pyrazines. For example, the enzymatic hydrolysis and deamidation of wheat gluten can generate precursors that, upon heating, lead to a greater diversity and quantity of pyrazines through the Maillard reaction. researchgate.net

The chemoenzymatic synthesis of pyrazines, which combines enzymatic reactions with subsequent chemical steps, is a powerful strategy. For instance, the condensation of two aminoacetone molecules (produced enzymatically) with an acetaldehyde (B116499) molecule can yield 3-ethyl-2,5-dimethylpyrazine. nih.gov

Table 2: Examples of Enzymatic Transformations in Pyrazine Chemistry

| Enzyme | Reaction Type | Substrate(s) | Product(s) | Key Aspect | Reference |

|---|---|---|---|---|---|

| ω-Transaminases (ATAs) | Amination / Dimerization | α-diketones, amine donor | Symmetrically substituted pyrazines | In situ generation of α-amino ketone precursors | nih.gov |

| L-threonine dehydrogenase (TDH) | Dehydrogenation / Decarboxylation | L-threonine | Aminoacetone (precursor for alkylpyrazines) | Key step in the biosynthesis of 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine | nih.govnih.gov |

| Lipozyme® TL IM | Amidation | Pyrazine esters, amines | Pyrazinamide derivatives | Green synthesis of amide bonds in a continuous-flow system | nih.gov |

| L-threonine dehydrogenase from Cupriavidus necator | In situ generation of aminoacetone | L-threonine | Asymmetric trisubstituted pyrazines | Sustainable framework for industrial production of asymmetric pyrazines | researchgate.net |

| Glutaminase | Deamidation | Wheat gluten hydrolysate | Enhanced pyrazine formation precursors | Increased generation of diverse pyrazines in the Maillard reaction | researchgate.net |

This table highlights key enzymes and their roles in the synthesis and modification of pyrazine compounds, demonstrating the versatility of biocatalysis in this field.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons and orbitals in a molecule dictates its fundamental chemical and physical properties. Computational methods allow for a detailed mapping of this electronic landscape.

Density Functional Theory (DFT) Calculations of Molecular Geometry and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of molecular geometries and energies. For a molecule like 2-(Ethoxymethyl)-3,5,6-trimethylpyrazine, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to find the lowest energy conformation. mostwiedzy.plresearchgate.net This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located.

The optimized geometry would reveal key structural parameters. The pyrazine (B50134) ring is expected to be nearly planar, with minor deviations due to the steric hindrance of the bulky substituents. The bond lengths and angles within the pyrazine core would be similar to those of other alkyl- and alkoxy-substituted pyrazines. researchgate.net The stability of the molecule is quantified by its total electronic energy, a direct output of the DFT calculation.

Table 1: Representative Calculated Geometric Parameters for a Substituted Pyrazine Ring

| Parameter | Typical Calculated Value (Å or °) |

| C-N bond length | 1.33 - 1.34 |

| C-C bond length | 1.39 - 1.40 |

| C-H bond length | 1.08 - 1.09 |

| C-N-C bond angle | 116 - 118 |

| N-C-C bond angle | 121 - 123 |

Note: These are typical values for substituted pyrazine rings and serve as an illustrative example.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be a π-orbital with significant electron density on the pyrazine ring and the oxygen atom of the ethoxymethyl group, reflecting the electron-donating nature of these moieties. The LUMO would likely be a π*-orbital, also delocalized over the pyrazine ring. The energies of these orbitals and their gap can be readily calculated using DFT. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Pyrazines

| Molecular Orbital | Typical Energy (eV) |

| HOMO | -6.0 to -5.5 |

| LUMO | -1.5 to -1.0 |

| HOMO-LUMO Gap | 4.5 to 4.0 |

Note: These values are illustrative and depend on the specific substituents and computational method.

Spectroscopic Property Predictions

Computational methods are invaluable for predicting and interpreting various types of spectra, providing a direct link between molecular structure and experimental observations.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy. mdpi.com This is typically achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons of the three methyl groups, the ethoxy group (a triplet and a quartet), and the methylene (B1212753) bridge. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the molecule. Discrepancies between predicted and experimental shifts can often provide further insights into subtle conformational or electronic effects. rsc.orgspectrabase.comchemicalbook.com

Simulated Mass Spectral Fragmentation Patterns

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, offering clues about its structure. chemguide.co.uk While direct simulation of a complete mass spectrum is complex, computational chemistry can be used to predict the relative stabilities of potential fragment ions. This helps in rationalizing the observed fragmentation patterns. libretexts.org

For alkyl- and alkoxy-substituted pyrazines, common fragmentation pathways involve the cleavage of bonds beta to the pyrazine ring. researchgate.netresearchgate.net For this compound, likely fragmentations would include the loss of the ethoxy group, the entire ethoxymethyl group, or cleavage within the ethyl group. The stability of the resulting carbocations and radical species can be calculated to predict the most probable fragmentation pathways.

Table 3: Plausible Mass Spectral Fragments for this compound

| Fragment | Proposed Structure |

| [M - CH₃]⁺ | Loss of a methyl radical |

| [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |

| [M - CH₂OCH₂CH₃]⁺ | Loss of the ethoxymethyl radical |

Note: This table presents hypothetical fragmentation pathways based on the general behavior of similar compounds.

UV-Vis Absorption and Emission Spectra Calculations

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the energies and intensities of these transitions, effectively simulating the UV-Vis absorption spectrum. mdpi.comnih.govresearchgate.net

The calculated spectrum for this compound would likely show π → π* transitions characteristic of the pyrazine chromophore. researchgate.netmontana.edu The positions and intensities of the absorption maxima would be influenced by the auxochromic effects of the alkyl and ethoxymethyl substituents. Calculations can also provide insights into the nature of the excited states, which is crucial for understanding the photophysical properties of the molecule, including its fluorescence potential. semanticscholar.org

Reaction Pathway Modeling

Computational modeling is instrumental in mapping the complex reaction pathways that lead to the formation of alkylpyrazines during processes like the Maillard reaction. These studies help elucidate the sequence of elementary steps, identify key intermediates, and determine the energetic feasibility of proposed mechanisms.

The formation of alkylpyrazines is a complex process involving multiple pathways. nih.gov The primary route is the Maillard reaction, which involves the condensation of two α-aminocarbonyl compounds to form a dihydropyrazine (B8608421) intermediate, which then oxidizes to the aromatic pyrazine. researchgate.net Computational methods, particularly Density Functional Theory (DFT), have become essential in providing a theoretical basis for these proposed mechanisms. nih.gov

The general mechanism involves several key stages:

Strecker Degradation : An amino acid reacts with a dicarbonyl compound to form an α-aminoketone, a crucial precursor for the pyrazine ring. nih.gov

Condensation : Two molecules of the α-aminoketone intermediate condense to form a dihydropyrazine ring.

Oxidation : The unstable dihydropyrazine intermediate undergoes oxidation to form the stable, aromatic pyrazine ring. The substituents on the final pyrazine molecule are derived from the initial amino acid and carbonyl compounds. nih.gov

Computational studies help to visualize the three-dimensional structures of intermediates and transition states, providing a level of detail that complements experimental findings.

Table 1: Key Stages in Alkylpyrazine Formation via Maillard Reaction

Stage Description Key Intermediates Computational Insight Initial Stage Reaction between a reducing sugar and an amino acid. Schiff base, Amadori compound. Modeling of sugar fragmentation and initial condensation steps. Intermediate Stage Formation of α-aminoketones through Strecker degradation. α-aminoketones, dicarbonyls. Elucidation of reaction pathways and energetics of precursor formation. nih.gov Ring Formation Self-condensation of two α-aminoketone molecules. Dihydropyrazine. Calculation of activation barriers for condensation reactions. Aromatization Oxidation of the dihydropyrazine ring to form the final pyrazine. Alkylpyrazine. Determination of the stability and electronic structure of the final product.

Mentioned Compounds

Compound Name This compound 3-ethyl-2,5-dimethylpyrazine 2,5-dimethylpyrazine (B89654) 2,3,5-trimethylpyrazine (B81540) 2,3,5,6-tetramethylpyrazine

Degradation Pathways and Environmental Chemical Transformations

Photodegradation Studies under Controlled Conditions

The interaction of 2-(Ethoxymethyl)-3,5,6-trimethylpyrazine with light, particularly in the ultraviolet (UV) spectrum, is a potential pathway for its environmental degradation.

Pyrazine (B50134) and its derivatives are known to absorb UV radiation, which can lead to photolytic reactions. The pyrazine ring itself exhibits UV absorption, and the presence of alkyl and alkoxy substituents on the ring can influence the absorption characteristics and the subsequent photochemical reactivity. While direct photolysis of this compound has not been extensively documented, it is plausible that UV irradiation could induce electronic excitation of the molecule, leading to bond cleavage and structural rearrangement. The rate and extent of photodegradation would likely be dependent on factors such as the wavelength and intensity of the UV light, the presence of photosensitizers, and the nature of the surrounding medium (e.g., aqueous solution, organic solvent, or solid surface).

Specific photoproducts of this compound have not been identified in the reviewed literature. However, based on the known photochemistry of related aromatic and heterocyclic compounds, several potential degradation intermediates can be hypothesized. Irradiation could lead to the cleavage of the C-O bond in the ethoxymethyl group, potentially forming 3,5,6-trimethylpyrazin-2-yl)methanol and ethanol (B145695). Further photo-oxidation of the methyl groups could also occur, leading to the formation of corresponding carboxylic acids. Under more energetic conditions, cleavage of the pyrazine ring itself is a possibility, though the pyrazine ring is generally considered to be relatively stable.

Table 1: Potential Photodegradation Pathways and Intermediates

| Degradation Pathway | Potential Intermediates | Influencing Factors |

|---|---|---|

| Cleavage of Ethoxymethyl Group | (3,5,6-trimethylpyrazin-2-yl)methanol (B151405), Ethanol | UV wavelength and intensity, presence of photosensitizers |

| Oxidation of Methyl Groups | Carboxylic acid derivatives | Presence of oxygen and reactive oxygen species |

| Pyrazine Ring Cleavage | Smaller acyclic compounds | High-energy UV radiation |

Oxidative and Reductive Chemical Degradation Mechanisms

The chemical stability of this compound is also influenced by its reactivity towards oxidizing and reducing agents present in the environment.

The pyrazine ring is generally resistant to oxidation. However, strong oxidizing agents can lead to its cleavage. Studies on other pyrazine derivatives have shown that oxidation often occurs at the side chains rather than the ring itself. For instance, the metabolism of alkylpyrazines in biological systems indicates that the alkyl groups are oxidized to the corresponding carboxylic acids while the pyrazine ring remains intact. nih.gov Therefore, it is likely that under mild oxidizing conditions, the primary degradation products of this compound would be the result of oxidation of the methyl and ethoxymethyl substituents. For example, the ethoxymethyl group could be oxidized to an ester or further to a carboxylic acid. Cleavage of the pyrazine ring would likely require harsh oxidative conditions, such as treatment with strong oxidizing agents like potassium permanganate (B83412) or ozone. masterorganicchemistry.com

The pyrazine ring is an electron-deficient system, which generally imparts stability towards nucleophilic attack and reduction. While specific studies on the reductive degradation of this compound are not available, it is expected to be relatively stable in reducing environments. Reduction of the pyrazine ring typically requires strong reducing agents or catalytic hydrogenation. Therefore, under typical environmental reducing conditions, significant degradation of the pyrazine core is not anticipated.

Hydrolytic Stability of the Ethoxymethyl Group

The ethoxymethyl group in this compound is an ether linkage. Ethers are generally known to be chemically stable and resistant to hydrolysis under neutral and basic conditions. nih.gov Cleavage of an ether bond typically requires acidic conditions, where the oxygen atom is protonated, making the adjacent carbon atom more susceptible to nucleophilic attack by water. nih.gov

Therefore, the hydrolytic stability of the ethoxymethyl group in this compound is expected to be significant, particularly in environments with neutral to alkaline pH. In acidic environments, slow hydrolysis may occur, leading to the formation of (3,5,6-trimethylpyrazin-2-yl)methanol and ethanol. The rate of this hydrolysis would be dependent on the pH and temperature of the environment.

Table 2: Summary of Hydrolytic Stability

| Condition | Expected Stability | Potential Products |

|---|---|---|

| Neutral pH | High | No significant hydrolysis |

| Basic pH | High | No significant hydrolysis |

| Acidic pH | Low to Moderate | (3,5,6-trimethylpyrazin-2-yl)methanol, Ethanol |

Sorption and Mobility Studies in Abiotic Environmental Matrices

No data are available on the sorption and mobility of this compound in abiotic environmental matrices.

Table 1: Sorption and Mobility Data for this compound

| Parameter | Value | Source |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Data not available | |

| Freundlich Isotherm Constant (Kf) | Data not available | |

| Langmuir Isotherm Constant (KL) | Data not available | |

| Mobility Classification | Data not available |

Advanced Applications As a Chemical Probe or Building Block in Academic Synthesis

Role as a Synthetic Intermediate in Complex Heterocyclic Molecule Synthesis

The structure of 2-(Ethoxymethyl)-3,5,6-trimethylpyrazine makes it a versatile building block for the synthesis of more complex heterocyclic systems. The pyrazine (B50134) core itself offers sites for various chemical modifications, while the substituents provide additional handles for synthetic elaboration. mdpi.com

The reactivity of the pyrazine ring and its side chains can be strategically exploited. For instance, the methyl groups can undergo reactions such as benzylic oxidation to form aldehydes or carboxylic acids, which are key functional groups for creating larger molecules. mdpi.com This is exemplified in the synthesis of the natural product Botryllazine A, where benzylic oxidation of a substituted dimethylpyrazine to a dialdehyde (B1249045) was a crucial step. mdpi.com Similarly, the ethoxymethyl group on this compound could potentially be cleaved or modified to introduce other functionalities.

Furthermore, the pyrazine ring can be subjected to metallation reactions, allowing for the introduction of new substituents at specific positions. Methodologies involving reagents like TMPMgCl·LiCl have been developed for the regioselective metallation of chloropyrazines, demonstrating the fine control that can be achieved in modifying this heterocyclic system. mdpi.com While not directly demonstrated for this compound, these established synthetic strategies for pyrazine derivatives highlight its potential as an intermediate in constructing novel and complex molecular frameworks. The inherent chemical properties of the substituted pyrazine core serve as a platform for developing diverse synthetic routes. mdpi.com

Use in Developing Novel Ligands for Coordination Chemistry Studies

Pyrazine and its derivatives are well-regarded for their ability to act as ligands in coordination chemistry. The two nitrogen atoms in the pyrazine ring possess lone pairs of electrons, enabling them to coordinate with metal ions to form stable complexes. nih.gov This capacity allows for the design and synthesis of new coordination compounds with specific electronic, magnetic, or catalytic properties.

The compound this compound can function as a ligand, where the pyrazine nitrogens act as the primary coordination sites. The nature and arrangement of the substituents—three methyl groups and an ethoxymethyl group—can influence the properties of the resulting metal complexes through steric and electronic effects. These effects can modulate the stability, solubility, and reactivity of the coordination compound.

Research on other pyrazine derivatives has shown that they can behave as bidentate ligands, coordinating to a metal ion through two nitrogen atoms. nih.gov Metal complexes involving pyrazine-type ligands have been investigated for various applications, including their potential as therapeutic agents. nih.gov For example, complexes containing manganese (II) ions have been studied for their biological activities. nih.gov The development of novel ligands based on the this compound scaffold could therefore lead to new coordination compounds with unique structural features and potential applications in catalysis, materials science, or medicinal chemistry.

Application as a Spectroscopic Probe for Reaction Monitoring

The distinct spectroscopic properties of the pyrazine ring system allow its derivatives to be used as probes for monitoring chemical reactions. The electronic transitions and vibrational modes of the pyrazine core are sensitive to changes in its chemical environment, including alterations to its substituents or interactions with other molecules.

In principle, this compound could serve as a spectroscopic probe. For example, any reaction that modifies the ethoxymethyl or methyl side chains would likely induce a shift in its UV-Visible absorption spectrum or changes in its nuclear magnetic resonance (NMR) signals. These spectroscopic changes can be tracked over time to monitor the progress of a reaction, determine reaction kinetics, or detect the formation of intermediates.

The sensitivity of the pyrazine ring's spectroscopic signature to its substitution pattern is a key feature. For instance, the proton and carbon NMR spectra provide detailed information about the electronic environment of each atom in the molecule. nih.gov A chemical transformation involving one of the side chains would result in predictable changes in the chemical shifts and coupling constants of nearby nuclei, offering a clear method for tracking the reaction's progress. While specific applications of this compound as a spectroscopic probe are not extensively documented, the fundamental spectroscopic characteristics of the pyrazine family support its potential utility in this area.

Contribution to Understanding Maillard-like Reaction Pathways in Model Systems

Substituted pyrazines are among the most significant classes of compounds formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. nih.govnih.gov These reactions are responsible for the color, aroma, and flavor of many cooked foods. nih.gov Alkylpyrazines, such as 2,3,5-trimethylpyrazine (B81540), are well-known products of these pathways and are considered key flavor constituents in foods like roasted coffee and cooked rice. nih.gov

The study of this compound and its formation contributes to a deeper understanding of these complex reaction networks. Its structure suggests that it is formed through Maillard-like pathways involving not only amino acids and sugars but also the participation of ethanol (B145695) or related precursors. The general mechanism for pyrazine formation involves the degradation of sugars to form dicarbonyl intermediates, which then react with amino acids to form aminoketones. The condensation of these intermediates ultimately leads to the formation of the dihydropyrazine (B8608421) ring, which is then oxidized to the aromatic pyrazine. researchgate.netresearchgate.net

Model systems are crucial for elucidating these pathways. Studies using specific amino acids and sugars have shown how different reactants influence the types and quantities of pyrazines formed. nih.gov For example, research on Maillard reaction models with glucose and lysine-containing dipeptides has demonstrated the significant production of compounds like 2,5(6)-dimethylpyrazine and 2,3,5-trimethylpyrazine. nih.gov The formation of an ethoxymethyl-substituted pyrazine would imply a more complex pathway, potentially involving the incorporation of an ethanol-derived fragment, providing valuable insights into the side reactions and product diversity of the Maillard reaction.

Below is a table of pyrazine compounds identified in Maillard reaction model systems, illustrating the types of structures that are typically formed and studied.

| Compound Name | Role/Significance in Model System |

| 2,5-Dimethylpyrazine (B89654) | Main pyrazine compound in dipeptide models. nih.gov |

| 2,6-Dimethylpyrazine | Often co-elutes with 2,5-dimethylpyrazine. nih.gov |

| 2,3,5-Trimethylpyrazine | Main pyrazine compound in dipeptide models. nih.gov |

| 2-Vinylpyrazine | Identified in Maillard model reaction of D-glucose and glycine. researchgate.net |

| 2-Vinyl-6-methylpyrazine | Identified in Maillard model reaction of D-glucose and glycine. researchgate.net |

Future Research Perspectives

Exploration of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of polysubstituted pyrazines, particularly those with an unsymmetrical substitution pattern like 2-(Ethoxymethyl)-3,5,6-trimethylpyrazine, presents significant challenges in regioselectivity. While classical methods involving the condensation of 1,2-diamines with α-dicarbonyl compounds are foundational, future research must focus on developing more sophisticated and selective synthetic strategies. wikipedia.orgaskpharmacy.net

перспективні напрямки досліджень (Future research directions) should include:

Catalyst-Controlled Condensations: Investigating novel organometallic or enzymatic catalysts that can direct the condensation of precursors like diaminopropane (B31400) and substituted α-dicarbonyl compounds to favor the desired 2,3,5,6-substitution pattern.

Stepwise Functionalization: Developing multi-step synthetic pathways that build the molecule on a pre-formed pyrazine (B50134) core. This could involve C-H functionalization, a powerful tool for derivatizing electron-deficient heterocycles, to selectively introduce the ethoxymethyl group at the C-2 position. mdpi.com

Green Chemistry Approaches: Employing environmentally benign methods, such as manganese-catalyzed acceptorless dehydrogenative coupling routes or one-pot syntheses, to improve efficiency and reduce waste. nih.govtandfonline.com The challenge lies in adapting these methods to achieve high selectivity for complex target molecules.

A comparative analysis of potential synthetic strategies highlights the need for innovation beyond traditional methods.

| Synthetic Method | Key Precursors | Potential Advantages | Selectivity Challenges for this compound | References |

|---|---|---|---|---|

| Classical Condensation | 1,2-Diamine & α-Dicarbonyl | Straightforward, well-established | Low regioselectivity, formation of isomeric mixtures | wikipedia.orgtandfonline.com |

| Dehydrogenative Coupling | 2-Amino alcohols or 1,2-diols/diamines | Atom-economical, forms H₂O and H₂ as byproducts | Controlling cross-coupling vs. self-coupling with complex substrates | nih.gov |

| N-Allyl Malonamide Cyclization | N-allyl malonamides | Introduces ester/hydroxy groups for further modification | Requires specific starting materials, multi-step process | rsc.org |

| C-H Functionalization | Trimethylpyrazine & ethoxymethyl source | High atom economy, late-stage modification | Achieving selectivity at C-2 over other positions on the pyrazine ring | mdpi.com |

Deepening Understanding of Structure-Reactivity Relationships

The interplay of the four substituents—three electron-donating methyl groups and an electron-withdrawing (by induction) yet potentially donating (by resonance) ethoxymethyl group—governs the chemical reactivity of the pyrazine nucleus. A deeper understanding of these structure-reactivity relationships is crucial.

Future investigations should focus on:

Hammett-Type Analysis: Synthesizing a series of analogs where the ethoxy group is replaced with other alkoxy groups (e.g., methoxy, propoxy) or the methyl groups are varied. This would allow for a systematic study of how electronic and steric effects influence the molecule's properties.

Proton Affinity and Basicity: The pyrazine nitrogens possess basic character. wikipedia.orgresearchgate.net Research is needed to determine the pKa values for this compound and computationally model its protonation to understand how substituents modulate the basicity of each nitrogen atom.

Development of Advanced Analytical Tools for Trace Analysis